Lanabecestat - 1383982-64-6

Lanabecestat

Catalog Number: EVT-256457
CAS Number: 1383982-64-6
Molecular Formula: C26H28N4O
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanabecestat (AZD3293/LY3314814) is a potent, orally active, and brain-permeable inhibitor of human β-secretase 1 (BACE1) []. BACE1 is an enzyme that plays a critical role in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD) [].

Synthesis Analysis
  • Suzuki Coupling Reaction: A scalable Suzuki process using a stable and crystalline diethanolamine boronic ester has been developed for the synthesis of Lanabecestat (+)-camsylate []. This process utilizes diethanolamine, which plays a crucial role in the catalytic process and acts as an internal scavenger during the crystallization of Lanabecestat.
  • Synthesis of 2-Oxopropanethioamide: A novel route for the synthesis of 2-oxopropanethioamide, a crucial intermediate in Lanabecestat synthesis, has been established using 2,2-diethoxypropionitrile as the starting material []. This route offers advantages in terms of safety, toxicity, and quality control compared to previous methods.
  • Generation of Aminoimidazole Intermediate: A process intensification and integration approach has been explored for the synthesis of an aminoimidazole intermediate (compound 6) []. This approach aims to enhance efficiency and reduce manufacturing costs.
Molecular Structure Analysis

While detailed structural data is not provided in the abstracts, the chemical structure of Lanabecestat is complex and features a chiral center. The presence of a quaternary center in a key intermediate of Lanabecestat has been highlighted in research focused on optimizing its synthesis [].

Chemical Reactions Analysis
  • Copper-Catalyzed Racemization-Recycle: Research has identified a copper-catalyzed racemization process occurring at a quaternary center of a key intermediate in Lanabecestat synthesis []. This reaction impacts the final product's stereochemistry and requires careful control.
  • Ketal Hydrogenation: Studies have focused on developing a directed ketal hydrogenation step for synthesizing a crucial Lanabecestat intermediate [].
Mechanism of Action

Lanabecestat exerts its therapeutic effect by inhibiting BACE1, the rate-limiting enzyme in the production of Aβ peptides [, ]:

  • Binding to BACE1: Lanabecestat binds to the active site of BACE1, forming a stable complex [].
  • Inhibition of Aβ Production: This binding prevents BACE1 from cleaving the amyloid precursor protein (APP), thereby reducing the generation of Aβ peptides [, ].

Molecular dynamics simulations have provided insights into the binding mechanism of Lanabecestat to BACE1, highlighting its interaction with key residues and its impact on the enzyme's flexibility [].

Applications
  • Preclinical Studies: Lanabecestat demonstrated dose-dependent reduction of soluble Aβ species and sAPPβ in animal models []. It also reversed epileptiform activity and sleep disturbances in 5xFAD mice [].
  • Clinical Trials: Several clinical trials (AMARANTH, DAYBREAK-ALZ) assessed Lanabecestat's efficacy and safety in early AD patients [, , ]. While showing promise in reducing Aβ levels in plasma and cerebrospinal fluid (CSF), these trials were terminated early due to futility in achieving significant clinical benefits [, , , , , ].
Future Directions

Although clinical trials for Lanabecestat as an AD treatment have been discontinued [], research avenues for Lanabecestat might include:

  • Understanding BACE1 Biology: Further exploration of the role of BACE1 in AD pathogenesis, particularly its involvement in synaptic function and sleep regulation, as suggested by preclinical findings [, , ].

Rosuvastatin

  • Compound Description: Rosuvastatin is a drug used to lower cholesterol levels in the blood. It is a substrate of the efflux transporter protein BCRP (Breast Cancer Resistance Protein). []
  • Relevance: Rosuvastatin was used as a probe to assess the potential of Lanabecestat to inhibit BCRP activity. Studies found that Lanabecestat does not significantly affect rosuvastatin pharmacokinetics, indicating a lack of meaningful BCRP interaction. []

Dabigatran Etexilate (DE)

  • Compound Description: Dabigatran etexilate is a prodrug of dabigatran, a direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Dabigatran is a substrate of the efflux transporter protein P-glycoprotein (P-gp). []
  • Relevance: Dabigatran etexilate was used to investigate Lanabecestat's potential to inhibit P-gp activity. Studies showed minimal P-gp interaction at the intestinal wall, indicating that Lanabecestat does not meaningfully impact dabigatran exposure. []

AZ13569724

  • Compound Description: AZ13569724 is a metabolite of Lanabecestat. []
  • Relevance: The pharmacokinetic properties of AZ13569724, alongside those of Lanabecestat, were evaluated when Lanabecestat was administered in different formulations (solution and tablet). This assessment helped determine the relative bioavailability of the drug in different formulations. []

2-Oxopropanethioamide

  • Compound Description: 2-Oxopropanethioamide is a key intermediate in the chemical synthesis of Lanabecestat. []
  • Relevance: The development of a safer and more efficient synthetic route to 2-Oxopropanethioamide is critical for the large-scale manufacturing of Lanabecestat. The new route eliminates the use of highly toxic hydrogen sulfide gas and allows for improved quality control during the synthesis. []

Aminoimidazole 6

  • Compound Description: Aminoimidazole 6 is another key intermediate in the chemical synthesis of Lanabecestat. []
  • Relevance: Developing an efficient and cost-effective synthesis of Aminoimidazole 6 is crucial for manufacturing Lanabecestat. New process intensification and integration techniques offer a more sustainable and time-efficient way to produce this crucial intermediate. []
  • Compound Description: Amyloid-β (Aβ) peptides, specifically Aβ1-40 and Aβ1-42, are the primary components of amyloid plaques found in the brains of Alzheimer’s disease patients. [, ]
  • Relevance: Lanabecestat, as a BACE1 inhibitor, effectively reduces the production of Aβ peptides, including Aβ1-40 and Aβ1-42, in both plasma and cerebrospinal fluid. This effect was observed in both healthy individuals and Alzheimer's disease patients, signifying its potential as a disease-modifying treatment. [, ]
  • Compound Description: Soluble amyloid precursor proteins (sAPPβ) are produced during the processing of amyloid precursor protein (APP) and are considered potential biomarkers for Alzheimer's disease. []
  • Relevance: Lanabecestat, by inhibiting BACE1, effectively reduces sAPPβ levels in animal models, further supporting its potential to impact amyloid pathology in Alzheimer's disease. []

Properties

CAS Number

1383982-64-6

Product Name

Lanabecestat

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1

InChI Key

WKDNQONLGXOZRG-BOPKNSRXSA-N

SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Synonyms

lanabecestat; AZD3293; AZD-3293; AZD 3293; LY3314814; LY-3314814; LY 3314814

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.